![molecular formula C27H27N3O2S2 B2881137 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1185133-02-1](/img/structure/B2881137.png)
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H27N3O2S2 and its molecular weight is 489.65. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Properties
A study on similar thieno[3,2-d]pyrimidine derivatives has demonstrated their potent antitumor and antibacterial activities. Specifically, certain compounds showed higher activity against liver, colon, and lung cancer cell lines compared to the standard drug doxorubicin. Additionally, these compounds exhibited high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis of Novel Derivatives
Another research effort focused on the synthesis of new derivatives of thieno[3,2-d]pyrimidine and their pharmacological evaluation. The study indicated the potential for creating diverse compounds with varying biological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Research into compounds structurally similar to 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has led to the development of dual inhibitors of dihydrofolate reductase and thymidylate synthase. These inhibitors have shown significant antitumor properties, highlighting the potential of such compounds in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthesis of Structurally Related Compounds
The synthesis of various structurally related compounds, such as 8-substituted 2,8-dihydro-2-thioxopteridin-4(3H)-ones, has been explored. These compounds display unique spectral properties and are susceptible to nucleophilic additions, indicating potential applications in chemical research (Hübsch & Pfleiderer, 1988).
Potential for Creating Anti-Inflammatory Agents
A study on thienopyrimidine derivatives, including compounds structurally similar to the one , showed promising results as anti-inflammatory agents. This research suggests potential applications in developing new anti-inflammatory drugs (Rizk, Shaaban, & El-Ashmawy, 2012).
Applications in Nonlinear Optics and Pharmacology
Research on pyrimidine derivatives, including those structurally similar to 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, has highlighted their potential in nonlinear optics (NLO) and pharmacological fields. These findings demonstrate the diverse applications of such compounds (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-3-propylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-14-30-26(32)25-22(16-23(34-25)20-10-6-18(2)7-11-20)28-27(30)33-17-19-8-12-21(13-9-19)29-15-4-5-24(29)31/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFECFZHOTHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
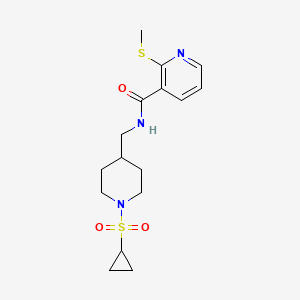
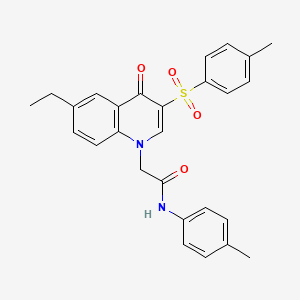
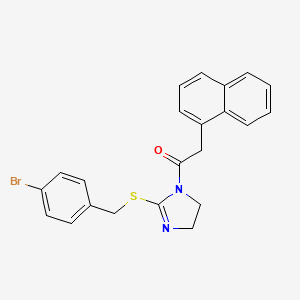
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)
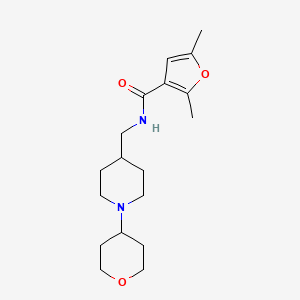
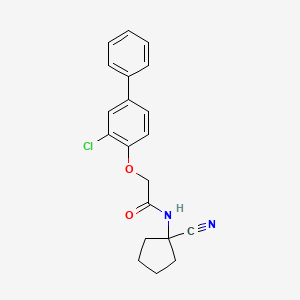

![4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2881070.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)